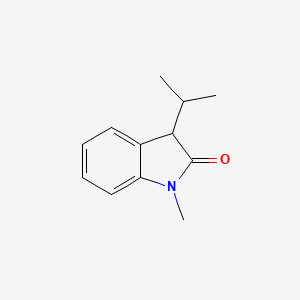
Methyl-3-Isopropylindolinon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-3-Isopropylindolinon is a compound belonging to the class of organic compounds known as indoles and derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3-Isopropylindolinon can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine and ketones under acidic conditions to form the indole ring . Another approach is the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Methyl-3-Isopropylindolinon undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxindole derivative.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Methyl-3-Isopropylindolinon has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl-3-Isopropylindolinon involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Oxindole: An oxidized derivative of indole with distinct biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
Methyl-3-Isopropylindolinon is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and isopropyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
1-methyl-3-propan-2-yl-3H-indol-2-one |
InChI |
InChI=1S/C12H15NO/c1-8(2)11-9-6-4-5-7-10(9)13(3)12(11)14/h4-8,11H,1-3H3 |
InChIキー |
HGICPNNSOUUKQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C2=CC=CC=C2N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


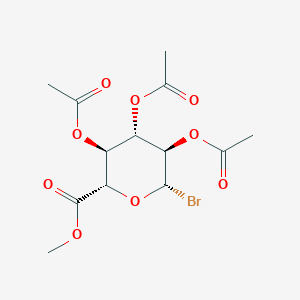
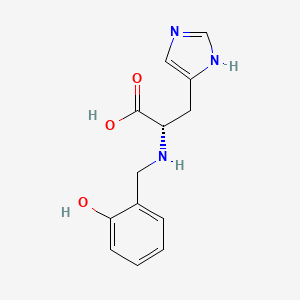
![N-[2,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B8680905.png)
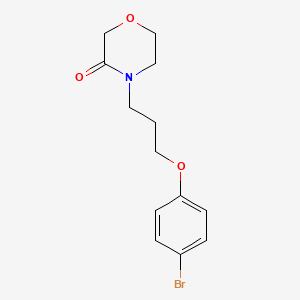
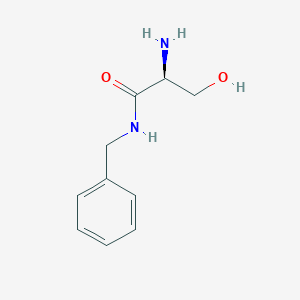
![3-Amino-4-[(3-chloropropyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B8680919.png)
![6,7-dihydro-5H-benzo[7]annulen-5-one](/img/structure/B8680940.png)
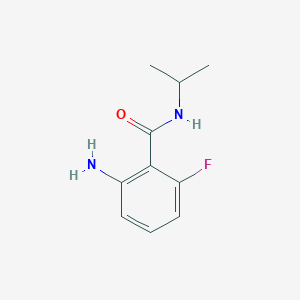
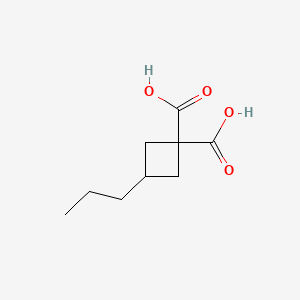
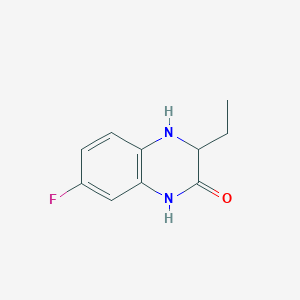
![5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole](/img/structure/B8680973.png)
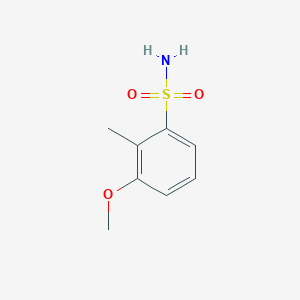
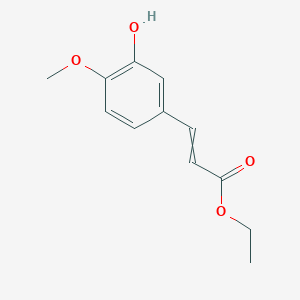
![7-trifluoromethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B8681003.png)
